
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-chlorophenyl)-3-morpholino-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H25ClN4O2 and its molecular weight is 424.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Inhibition of Fatty Acid Synthesis
Chloroacetamide derivatives, including compounds with chlorophenyl and dimethylphenyl groups, have been studied for their ability to inhibit fatty acid synthesis in algae, highlighting their potential use as herbicides. These compounds, such as alachlor and metazachlor, are selective herbicides used to control annual grasses and broad-leaved weeds in various crops. This research indicates the utility of chloroacetamide derivatives in agricultural applications to enhance crop protection and yield (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been utilized to synthesize novel coordination complexes with metals like Co(II) and Cu(II), which were characterized and analyzed for their structural features and antioxidant activity. These complexes show significant antioxidant properties, suggesting their potential application in developing new antioxidant agents. The study underscores the versatility of pyrazole-acetamide derivatives in synthesizing coordination complexes with potential biological activities (Chkirate et al., 2019).
Hydrolysis and Chemical Transformations
Research on the hydrolysis of chloroacetanilide derivatives, including those with pyrazol and dimethylphenyl components, reveals insights into their chemical transformations under acidic and basic conditions. These studies provide valuable information on the stability and reactivity of such compounds, which is crucial for designing drugs with desired pharmacokinetic properties (Rouchaud et al., 2010).
Cytotoxic Activities
The exploration of sulfonamide derivatives, including those with acetamide linkages, for their cytotoxic activities against cancer cell lines offers promising leads in anticancer drug development. These studies highlight the potential of such compounds to act as effective agents against breast and colon cancers, further emphasizing the importance of chemical modifications in enhancing biological activities (Ghorab et al., 2015).
Molecular Conformations and Hydrogen Bonding
Investigations into the molecular conformations and hydrogen bonding patterns of acetamide derivatives, including those with pyrazol and chlorophenyl groups, contribute to our understanding of their structural properties. These studies are essential for designing compounds with specific biological activities, as the molecular conformation and intermolecular interactions significantly influence a compound's pharmacological properties (Narayana et al., 2016).
特性
IUPAC Name |
2-[4-(4-chlorophenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2/c1-16-4-3-5-17(2)22(16)25-21(29)15-28-14-20(18-6-8-19(24)9-7-18)23(26-28)27-10-12-30-13-11-27/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFHYGIZUDFVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
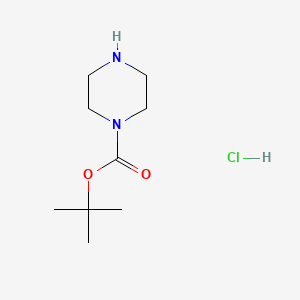
![2-{[2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}cycloheptan-1-one hydrochloride](/img/structure/B2506902.png)

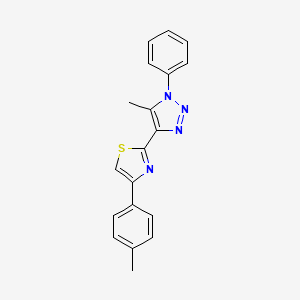
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2506908.png)
![1-[(4-fluorophenyl)methoxy]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2506909.png)
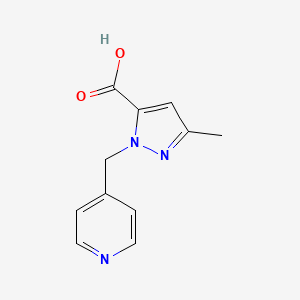


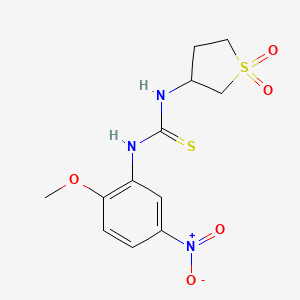
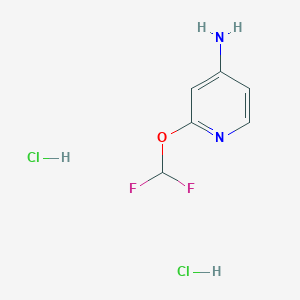
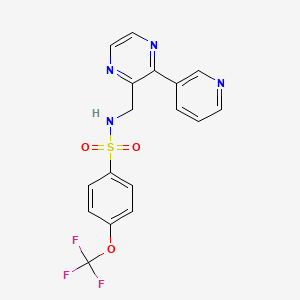
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)
![2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2506923.png)
